

Inter-laboratory validation of Dimethyl 3-aminophthalate analysis

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Compound of Interest

Compound Name: Dimethyl 3-aminophthalate

Cat. No.: B1317572

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An Inter-laboratory Comparison of Analytical Methods for **Dimethyl 3-aminophthalate**

Introduction

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, consistency, and accuracy of data. When an analytical method is used across different laboratories, an inter-laboratory validation (also known as a round-robin study or inter-laboratory trial) is essential to assess the reproducibility of the method. This guide provides a comparative overview of a hypothetical inter-laboratory validation study for the quantitative analysis of **Dimethyl 3-aminophthalate**, a key intermediate in the synthesis of various organic molecules.^[1] The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines.^{[2][3][4]}

This guide is intended for researchers, scientists, and drug development professionals to illustrate the process of inter-laboratory validation and to provide a template for comparing analytical performance across different facilities. The data presented herein is hypothetical and for illustrative purposes only.

Experimental Protocols

A hypothetical High-Performance Liquid Chromatography (HPLC) with UV detection method was developed and shared with three independent laboratories (Lab A, Lab B, and Lab C) for validation.

Hypothetical HPLC-UV Method for Dimethyl 3-aminophthalate Analysis

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Standard Preparation: A stock solution of **Dimethyl 3-aminophthalate** (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh and dissolve the sample containing **Dimethyl 3-aminophthalate** in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Inter-laboratory Comparison

The following tables summarize the hypothetical quantitative data obtained from the three participating laboratories.

Table 1: System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.

Parameter	Lab A	Lab B	Lab C	Acceptance Criteria
Tailing Factor	1.1	1.2	1.1	≤ 2.0
Theoretical Plates	>5000	>4500	>5200	≥ 2000
%RSD of Peak Area (n=6)	0.8%	1.1%	0.9%	$\leq 2.0\%$

Table 2: Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Parameter	Lab A	Lab B	Lab C	Acceptance Criteria
Range ($\mu\text{g/mL}$)	1-100	1-100	1-100	Defined Range
Correlation Coefficient (r^2)	0.9995	0.9991	0.9998	≥ 0.995
y-intercept	1024	1530	980	Report

Table 3: Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a blank matrix with a known amount of the analyte at three concentration levels.

Spiked Concentration	Lab A (% Recovery)	Lab B (% Recovery)	Lab C (% Recovery)	Acceptance Criteria
Low (5 $\mu\text{g/mL}$)	99.5%	98.8%	101.2%	98.0% - 102.0%
Medium (50 $\mu\text{g/mL}$)	100.2%	99.1%	100.5%	98.0% - 102.0%
High (90 $\mu\text{g/mL}$)	99.8%	100.9%	99.3%	98.0% - 102.0%

Table 4: Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Parameter	Lab A (%RSD)	Lab B (%RSD)	Lab C (%RSD)	Acceptance Criteria
Repeatability (n=6)				
Low Conc.	1.2%	1.5%	1.3%	≤ 2.0%
High Conc.	0.9%	1.1%	0.8%	≤ 2.0%
Intermediate Precision (n=6, 2 days)				
Low Conc.	1.8%	2.1%	1.9%	≤ 3.0%
High Conc.	1.5%	1.8%	1.6%	≤ 3.0%
Result from Lab B for intermediate precision at low concentration is slightly outside the typical acceptance criteria, which would warrant further investigation.				

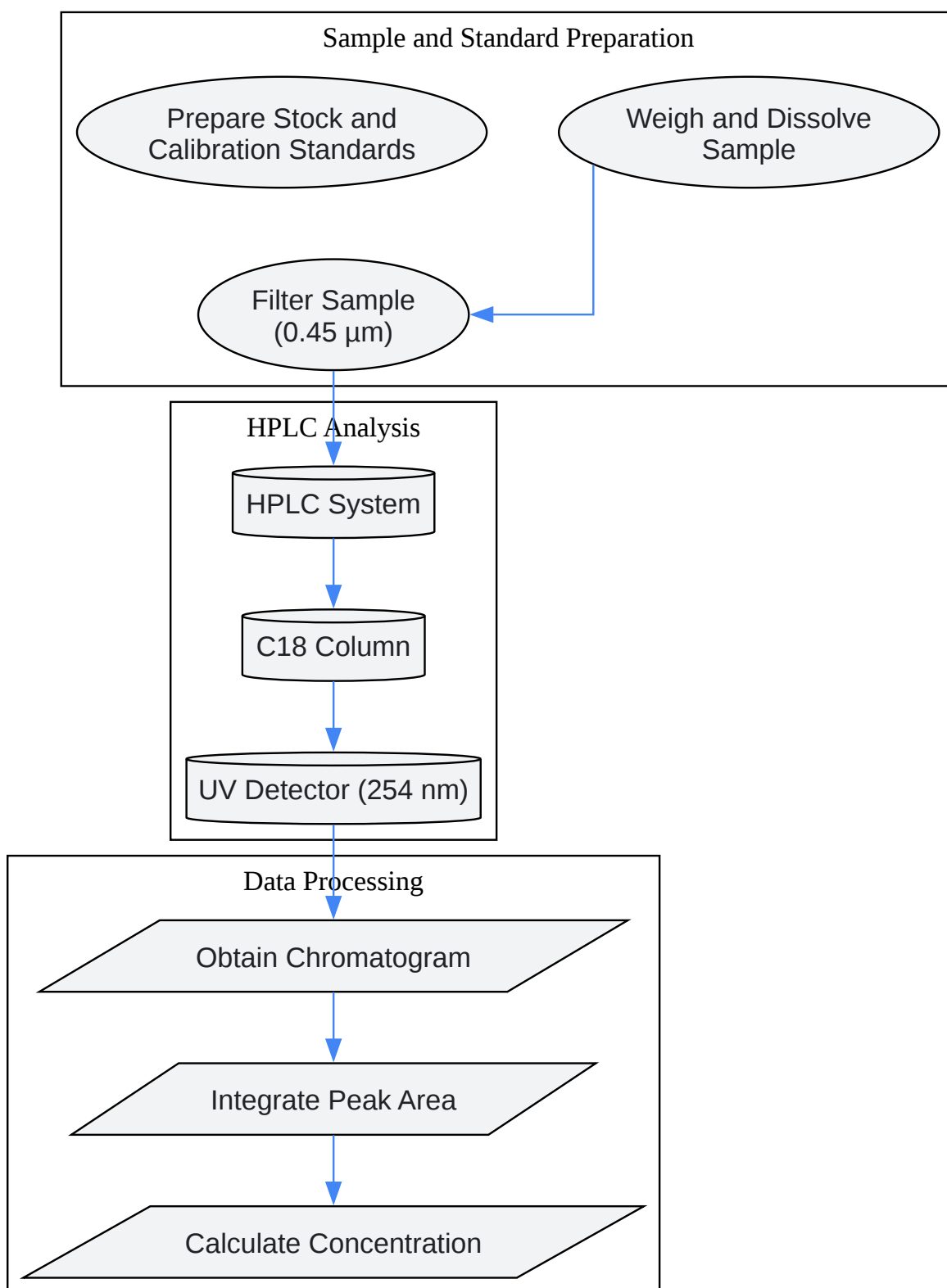
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

Parameter	Lab A	Lab B	Lab C	Acceptance Criteria
LOD (µg/mL)	0.3	0.5	0.4	Report
LOQ (µg/mL)	1.0	1.5	1.2	Report

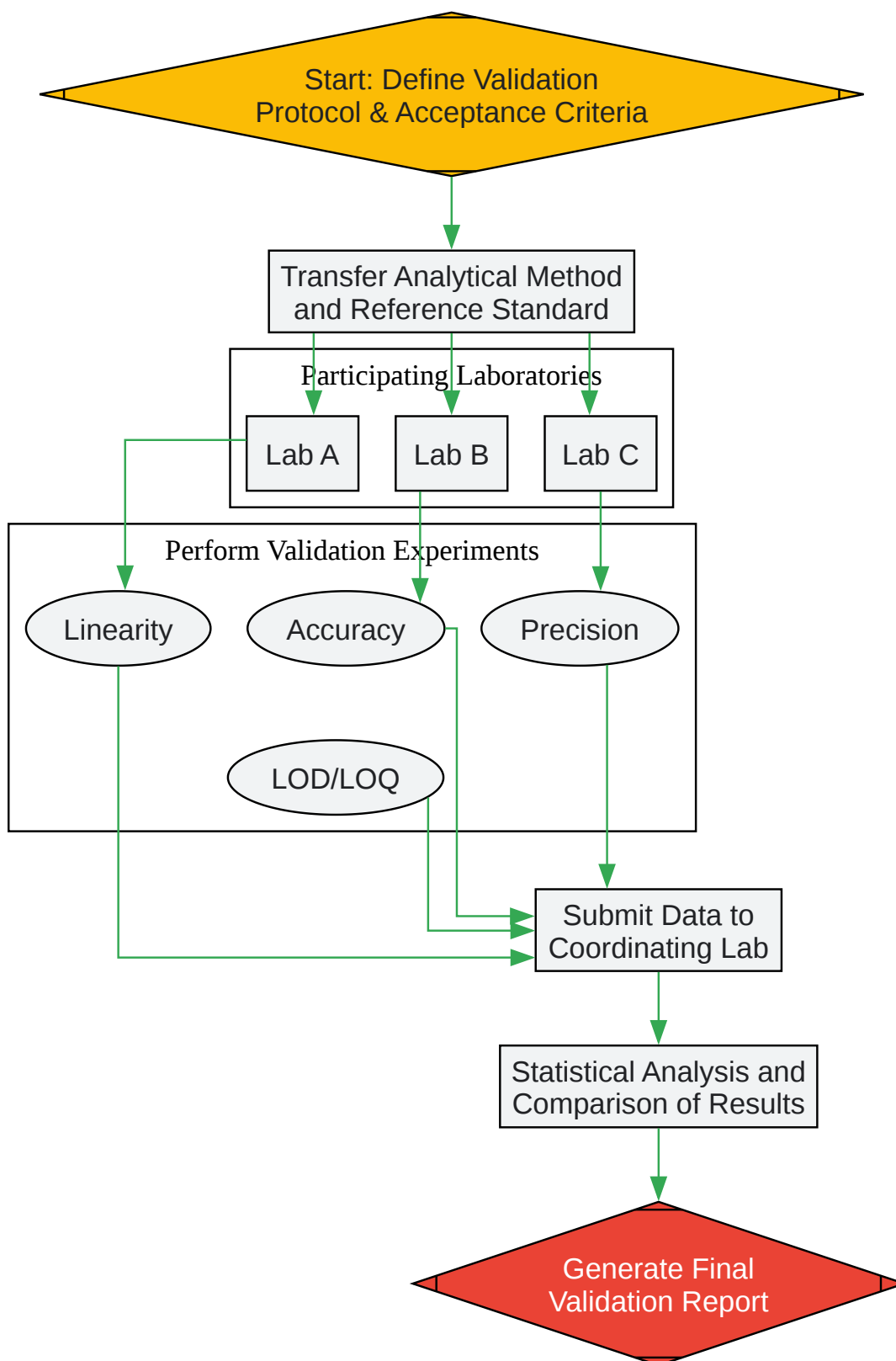
Mandatory Visualizations

The following diagrams illustrate the experimental and validation workflows.



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Caption: Experimental workflow for the HPLC-UV analysis of **Dimethyl 3-aminophthalate**.



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Caption: Logical workflow for the inter-laboratory validation process.

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